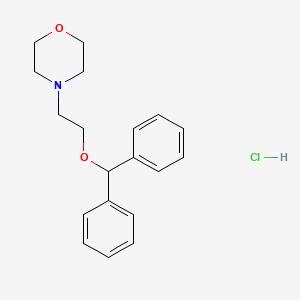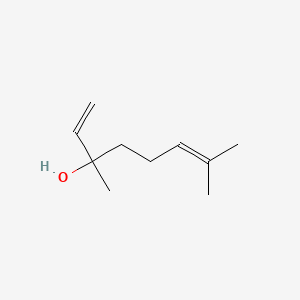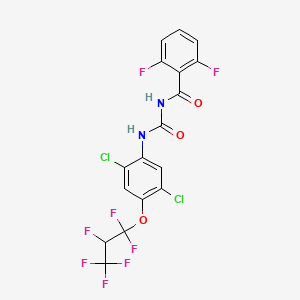
リンドレン
概要
説明
Linderane is a naturally occurring sesquiterpenoid compound isolated from the roots of Lindera aggregata, a traditional Chinese medicinal plant. It is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antibacterial effects .
科学的研究の応用
Linderane has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating chronic pain, inflammation, and metabolic disorders
Industry: Utilized in the development of pharmaceuticals and as a natural additive in various products
作用機序
Target of Action
Linderane, a natural compound isolated from the root of Lindera aggregata , primarily targets the Cytochrome P450 2C9 (CYP2C9) and the Cannabinoid 2 Receptor (CB2R) . CYP2C9 is an important enzyme involved in drug metabolism and the synthesis of cholesterol, steroids, and other lipids . The CB2R is a key component of the endocannabinoid system, which plays a significant role in regulating pain and related emotions .
Mode of Action
Linderane acts as an irreversible inhibitor of CYP2C9 , meaning it forms a covalent bond with the enzyme, leading to permanent loss of enzymatic activity. This can influence the metabolism of drugs and other substances processed by CYP2C9 .
In the case of CB2R, Linderane binds to this receptor, leading to the restoration of anterior cingulate cortex microglia M2 polarization . This action helps alleviate pain and anxiety in conditions like chronic pain .
Biochemical Pathways
Linderane has been found to suppress hepatic gluconeogenesis by inhibiting the cAMP/PKA/CREB pathway . It does this through the indirect activation of Phosphodiesterase 3 (PDE3) via the ERK/STAT3 activation . PDE3 is a cyclic AMP (cAMP)-degrading enzyme, and its activation leads to a decrease in intracellular cAMP concentration . This results in reduced gene expression of key gluconeogenesis enzymes, phosphoenolpyruvate carboxykinase (Pck1) and glucose-6-phosphatase (G6pc) .
Pharmacokinetics
For instance, pretreatment with Linderane led to changes in the pharmacokinetics of tolbutamide, a drug metabolized by CYP2C9 .
Result of Action
The molecular and cellular effects of Linderane’s action include the reduction of inflammatory cytokines and the inhibition of anterior cingulate cortex (ACC) microglial activation . These effects contribute to the alleviation of pain and anxiety in conditions like chronic pain . In terms of metabolic effects, Linderane has been shown to improve glucose and lipid metabolism in ob/ob mice .
生化学分析
Biochemical Properties
Linderane interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit gluconeogenesis by activating hepatic phosphodiesterase 3 (PDE3), a cyclic AMP (cAMP)-degrading enzyme, in rat primary hepatocytes .
Cellular Effects
Linderane has profound effects on various types of cells and cellular processes. It influences cell function by suppressing gluconeogenesis through the cAMP pathway inhibition . This suppression leads to decreased intracellular cAMP concentration and cAMP-response element-binding protein (CREB) phosphorylation .
Molecular Mechanism
At the molecular level, Linderane exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it indirectly activates PDE3 through extracellular regulated protein kinase 1/2 (ERK1/2) and signal transducer and activator of transcription 3 (STAT3) activation .
Dosage Effects in Animal Models
The effects of Linderane vary with different dosages in animal models. For instance, it has been found to improve glucose and lipid metabolism after chronic oral administration in ob/ob mice
Metabolic Pathways
Linderane is involved in various metabolic pathways. It interacts with enzymes such as PDE3 and affects metabolic flux and metabolite levels
準備方法
Synthetic Routes and Reaction Conditions
Linderane can be synthesized through various organic reactions. One common method involves the reaction of phenol with an acid anhydride or the reaction of a ketone with a carboxylic acid anhydride . These reactions typically require specific catalysts and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of linderane often involves extraction from the roots of Lindera aggregata. The extraction process includes solvent extraction using organic solvents such as ethanol, followed by purification through techniques like column chromatography .
化学反応の分析
Types of Reactions
Linderane undergoes several types of chemical reactions, including:
Oxidation: Linderane can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert linderane into its reduced forms.
Substitution: Linderane can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
類似化合物との比較
Linderane is unique among sesquiterpenoids due to its specific pharmacological properties and molecular structure. Similar compounds include:
Chrysophanol: Known for its anti-inflammatory and anticancer properties.
Shionone: Exhibits anti-inflammatory and antioxidant effects.
Emodin: Possesses anti-inflammatory, anticancer, and antimicrobial activities
Linderane stands out due to its multifaceted mechanisms of action and broad range of applications in scientific research and industry.
特性
CAS番号 |
13476-25-0 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
(1S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one |
InChI |
InChI=1S/C15H16O4/c1-8-4-3-5-15-13(19-15)12(18-14(15)16)11-9(2)7-17-10(11)6-8/h4,7,12-13H,3,5-6H2,1-2H3/t12?,13?,15-/m0/s1 |
InChIキー |
KBMSVODXFLAQNJ-PIMMBPRGSA-N |
SMILES |
Cc1c([C@H]2[C@H]3C(CC/C=C(C)/C4)(C(O2)=O)O3)c4oc1 |
異性体SMILES |
CC1=CCC[C@@]23C(O2)C(C4=C(C1)OC=C4C)OC3=O |
正規SMILES |
CC1=CCCC23C(O2)C(C4=C(C1)OC=C4C)OC3=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LDR cpd linderane |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Linderane in inhibiting gluconeogenesis?
A1: Linderane inhibits hepatic gluconeogenesis by indirectly activating phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic AMP (cAMP). [] This activation occurs through the extracellular regulated protein kinase 1/2 (ERK1/2) and signal transducer and activator of transcription 3 (STAT3) pathways. []
Q2: How does Linderane's effect on the cAMP pathway impact gene expression related to gluconeogenesis?
A2: By activating PDE3 and reducing cAMP levels, Linderane inhibits the phosphorylation of cAMP-response element-binding protein (CREB). [] This, in turn, suppresses the expression of key gluconeogenic genes, phosphoenolpyruvate carboxykinase (Pck1) and glucose-6-phosphatase (G6pc). []
Q3: What role does the cannabinoid 2 receptor (CB2R) play in Linderane's analgesic effects?
A3: Linderane exhibits analgesic and anti-anxiety effects, potentially by binding to CB2R. [] These effects are thought to be mediated through the restoration of M2 polarization in microglia within the anterior cingulate cortex (ACC), a brain region involved in pain and emotional processing. []
Q4: What is the molecular formula and weight of Linderane?
A4: The molecular formula of Linderane is C15H18O3, and its molecular weight is 246.29 g/mol. [, ]
Q5: What spectroscopic techniques have been used to elucidate the structure of Linderane and its derivatives?
A5: Various spectroscopic techniques have been employed to elucidate the structures of Linderane and its derivatives, including Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Electronic Circular Dichroism (ECD). [, , , ]
Q6: What analytical methods are commonly used for the detection and quantification of Linderane in plant materials or extracts?
A7: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors or mass spectrometry (MS), is widely used for the analysis of Linderane. [, , , , , , , ]
Q7: How is the quality of Lindera aggregata extracts controlled with respect to Linderane content?
A8: Quality control of Lindera aggregata extracts often involves setting standards for Linderane content, determined through validated analytical methods like HPLC. [] Thin-layer chromatography (TLC) is also employed for the identification of Lindera aggregata based on characteristic compound profiles. []
Q8: Has Linderane demonstrated efficacy in any in vivo models of disease?
A10: Linderane demonstrated beneficial effects on glucose and lipid metabolism in ob/ob mice, a model for obesity and type 2 diabetes. [] It also showed analgesic and anti-anxiety effects in a mouse model of complete Freund's adjuvant (CFA)-induced inflammatory pain. [] Additionally, Linderane, along with other sesquiterpene lactones from Lindera aggregata, showed hepatoprotective activity against H2O2-induced oxidative damage in HepG2 cells. []
Q9: What is known about the safety profile and potential toxicity of Linderane?
A9: While Linderane has shown promising bioactivities in preclinical studies, comprehensive toxicological data is limited in the provided research. Further studies are needed to thoroughly evaluate its safety profile for potential therapeutic applications.
Q10: Does Linderane interact with any drug-metabolizing enzymes?
A12: Linderane acts as a mechanism-based inactivator of CYP2C9, a key enzyme involved in the metabolism of various drugs. [] This interaction can potentially lead to drug-drug interactions. [, ]
Q11: Are there known drug interactions associated with the use of Linderane?
A13: Given its inhibitory effect on CYP2C9, Linderane has the potential to interact with drugs that are substrates of this enzyme, such as diclofenac, tolbutamide, and warfarin. [] Co-administration of Linderane with these drugs might alter their pharmacokinetic properties and lead to potential adverse effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



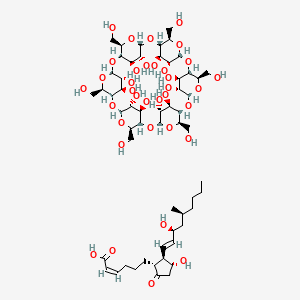
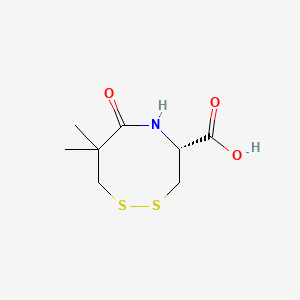

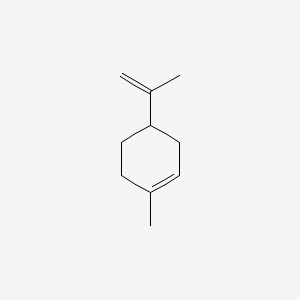
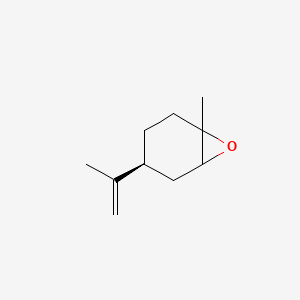
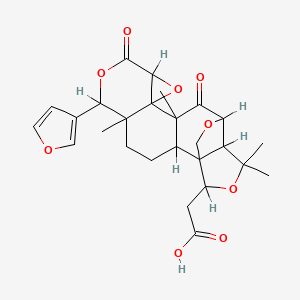


![N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B1675408.png)
